molecular formula C8H6FIO2 B1592394 Methyl 2-Fluoro-4-iodobenzoate CAS No. 204257-72-7

Methyl 2-Fluoro-4-iodobenzoate

Cat. No.: B1592394
CAS No.: 204257-72-7
M. Wt: 280.03 g/mol
InChI Key: SCHHLHKOJRWALP-UHFFFAOYSA-N
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Description

Methyl 2-Fluoro-4-iodobenzoate: is an organic compound with the molecular formula C8H6FIO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 of the benzene ring are substituted with fluorine and iodine atoms, respectively. This compound is commonly used in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-Fluoro-4-iodobenzoate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 2-Fluoro-4-iodobenzoic acid is reacted with methyl boronic acid in the presence of a palladium catalyst and a base to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized for higher yields and purity, and the process is scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Fluoro-4-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-Fluoro-4-iodobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-Fluoro-4-iodobenzoate depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the aryl halide and the organoboron compound. The fluorine and iodine atoms on the benzene ring influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

  • Methyl 2-Fluoro-5-iodobenzoate
  • Methyl 2-Fluoro-3-iodobenzoate
  • Methyl 2-Fluoro-4-bromobenzoate

Uniqueness: Methyl 2-Fluoro-4-iodobenzoate is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

methyl 2-fluoro-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHHLHKOJRWALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626567
Record name Methyl 2-fluoro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204257-72-7
Record name Methyl 2-fluoro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-fluoro-4-iodobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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